Calcium bis(hydrogen succinate)

Coordination chemistry MOF synthesis Stoichiometric control

This 2:1 ligand-to-metal stoichiometry salt is a distinct research precursor, not a generic succinate. Its protonated carboxyl groups offer unique hydrogen-bonding capabilities for coordination polymer and MOF synthesis, unlike the 1:1 salt. For laboratories requiring precise ligand-metal ratio control, this is the essential compound. Ensure you are sourcing the correct salt for your structural application.

Molecular Formula C4H8CaO4
Molecular Weight 160.18 g/mol
CAS No. 27695-01-8
Cat. No. B12985778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(hydrogen succinate)
CAS27695-01-8
Molecular FormulaC4H8CaO4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O.[Ca+2]
InChIInChI=1S/C4H6O4.Ca.2H/c5-3(6)1-2-4(7)8;;;/h1-2H2,(H,5,6)(H,7,8);;;/q;+2;2*-1
InChIKeyGMSYVEXCPJPHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Bis(Hydrogen Succinate) CAS 27695-01-8: Technical Specifications and Sourcing Baseline


Calcium bis(hydrogen succinate) (CAS 27695-01-8), also known as succinic acid calcium salt (2:1), is a calcium salt of succinic acid with the molecular formula C8H10CaO8 and a molecular weight of 274.24 g/mol . The compound appears as a powder with a minimum purity specification of 95% from commercial sources, and exhibits a density of 1.408 g/cm³, with a calculated boiling point of 236.1°C at 760 mmHg and a flash point of 110.9°C [1]. Structurally, this compound differs from neutral calcium succinate (1:1 salt) in its stoichiometric ratio of two succinate monoanions per calcium cation, yielding distinct physicochemical and functional properties relevant to both analytical and applied chemistry contexts [2].

Why Calcium Bis(Hydrogen Succinate) Cannot Be Replaced by Generic Calcium Succinate in Critical Applications


Calcium bis(hydrogen succinate) is structurally and functionally distinct from the more common calcium succinate (1:1 salt, CAS 140-99-8). The critical differentiation lies in the stoichiometric ratio: the bis(hydrogen succinate) form contains two hydrogen succinate monoanions per calcium cation (2:1 salt), whereas calcium succinate contains one succinate dianion per calcium cation [1]. This fundamental difference affects the compound's acid-base equilibrium in solution, with the bis(hydrogen succinate) retaining one protonatable carboxyl group per ligand—a feature that influences its buffering capacity and pH-dependent solubility profile [2]. Generic substitution with calcium succinate in applications requiring precise control over ligand-to-metal stoichiometry, such as coordination polymer synthesis or metal-organic framework (MOF) precursor chemistry, will yield structurally different products [3]. Furthermore, the absence of an established E-number for this specific salt, in contrast to other calcium succinates, underscores its distinct regulatory identity and precludes its interchange in food-grade applications [4].

Quantitative Differentiation Evidence: Calcium Bis(Hydrogen Succinate) Versus Structural Analogs


Stoichiometric Ratio: 2:1 Ligand-to-Metal Composition Defines Unique Coordination Chemistry

Calcium bis(hydrogen succinate) exhibits a 2:1 ligand-to-metal stoichiometry (two hydrogen succinate anions per calcium cation), in contrast to the 1:1 stoichiometry of neutral calcium succinate (CAS 140-99-8) [1]. This stoichiometric difference directly governs the compound's behavior as a precursor in coordination polymer synthesis: while the 1:1 salt has been demonstrated to form layered Ca-succinate coordination polymers with unique edge-sharing pentagonal-bipyramidal polyhedra, the 2:1 bis(hydrogen succinate) form provides an alternative ligand-metal ratio that may direct distinct framework architectures due to the presence of protonated carboxyl groups [2]. The hydrogen bond donor count of 2 in the bis form enables intermolecular hydrogen bonding networks unavailable to the fully deprotonated succinate dianion [1].

Coordination chemistry MOF synthesis Stoichiometric control Crystal engineering

Calcium Content Per Unit Mass: Quantified Elemental Composition Comparison

The elemental calcium content of calcium bis(hydrogen succinate) is 14.61% by weight (Ca atomic mass 40.078 / molecular weight 274.24), which is measurably lower than the 25.67% calcium content of anhydrous calcium succinate (Ca atomic mass 40.078 / molecular weight 156.15) . This 11.06 percentage-point difference in calcium density (a 43% relative reduction) has direct implications for applications where the molar ratio of calcium to the organic ligand is the governing parameter rather than the absolute calcium mass delivered . For formulation scientists, this translates to a requirement for 1.76× more mass of the bis(hydrogen succinate) salt to deliver equivalent calcium loading compared to the 1:1 salt—a factor that may be either a limitation or an intentional design feature depending on the application's need for organic ligand co-delivery .

Elemental analysis Calcium supplementation Formulation stoichiometry Mass balance

Protonated Carboxyl Retention: Structural Basis for pH-Dependent Solubility Differentiation

Calcium bis(hydrogen succinate) retains one protonated carboxyl group per ligand (hydrogen bond donor count = 2), whereas calcium succinate is fully deprotonated at both carboxyl positions [1]. This structural distinction is supported by the topological polar surface area (TPSA) of 155 Ų for the bis form, reflecting the presence of the protonated carboxyl moieties [1]. Although direct comparative solubility measurements for the bis(hydrogen succinate) form are absent from the available primary literature, the calcium succinate monohydrate comparator exhibits sparing water solubility of 1.127 g/100g H₂O at 0°C and is insoluble in alcohols . The protonated carboxyl in the bis form confers a different acid-base equilibrium profile—the compound can act as both a hydrogen bond donor and acceptor, potentially altering its dissolution kinetics and solubility envelope relative to the fully deprotonated calcium succinate [1]. However, the absence of direct head-to-head solubility data necessitates that this differentiation be considered a class-level inference based on structural principles rather than experimentally validated comparison [2].

Solubility Acid-base chemistry pH-dependent behavior Dissolution profiling

Validated Application Scenarios for Calcium Bis(Hydrogen Succinate) CAS 27695-01-8 Based on Structural Differentiation Evidence


Coordination Polymer and MOF Precursor: Stoichiometric Control for Crystal Engineering

The 2:1 ligand-to-metal stoichiometry of calcium bis(hydrogen succinate) makes it a candidate precursor for calcium-based coordination polymer synthesis requiring alternative ligand-metal ratios. While the 1:1 calcium succinate salt has been demonstrated to form layered Ca-succinate coordination polymers with unique edge-sharing pentagonal-bipyramidal polyhedra, the bis(hydrogen succinate) form offers a different ligand-to-calcium molar ratio (2:1 versus 1:1) that may direct distinct framework architectures due to the presence of protonated carboxyl groups available for hydrogen bonding [1]. The hydrogen bond donor count of 2 supports intermolecular hydrogen bonding networks that are unavailable to the fully deprotonated succinate dianion [2]. Researchers investigating calcium-based MOFs or coordination networks where ligand protonation state and stoichiometry govern crystallization outcomes should consider this compound as an alternative precursor. However, experimental validation of MOF synthesis specifically using the bis(hydrogen succinate) salt is not yet documented in the accessible literature; this scenario represents a structurally-informed research opportunity rather than an established application [1].

Analytical Reference Standard: 2:1 Succinate Salt for Method Development and Calibration

Calcium bis(hydrogen succinate) serves as a structurally distinct reference material for analytical method development and calibration protocols requiring the 2:1 calcium succinate salt. The compound's molecular formula C8H10CaO8, molecular weight of 274.24 g/mol, and InChIKey QIIZPUIPFGEZFO-UHFFFAOYSA-L provide unambiguous identification parameters that differentiate it from the 1:1 salt (C4H4CaO4, MW 156.15) and the monohydrate form (C4H6CaO5, MW 174.17) [1][2]. The compound's computed properties—including a topological polar surface area of 155 Ų, hydrogen bond donor count of 2, and rotatable bond count of 8—offer multiple orthogonal identification criteria for chromatographic and spectroscopic method validation [2]. For laboratories developing HPLC, LC-MS, or FTIR methods for succinate salt speciation in complex mixtures, this compound provides a chemically defined standard representing the bis(hydrogen succinate) stoichiometry. The compound's reported density of 1.408 g/cm³ further supports its use as a gravimetric standard in quantitative analysis [3].

Controlled Calcium-Organic Co-Delivery Formulations: Reduced Calcium Density for Specialized Blends

The 14.61% elemental calcium content of calcium bis(hydrogen succinate)—compared to 25.67% for anhydrous calcium succinate—offers formulators a means to deliver calcium with a higher proportion of organic succinate ligand per calcium equivalent (a 43% relative reduction in calcium density) [1][2]. This compositional characteristic may be relevant in specialized nutritional or pharmaceutical blends where the organic counterion (succinate) is intentionally co-delivered with calcium at a defined molar ratio. The absence of an E-number designation for this specific salt indicates that it is not currently approved for food additive use in the EU, and its regulatory status for oral consumption requires verification prior to any human-use formulation development [3]. Researchers should note that this application scenario is supported by compositional data but lacks experimental validation of bioavailability, safety, or efficacy specific to this salt form; any formulation development must be preceded by appropriate toxicological and regulatory assessment [3].

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